Technical Monograph: 3-Chloro-4-ethylpyridine (CAS 79698-48-9)
Technical Monograph: 3-Chloro-4-ethylpyridine (CAS 79698-48-9)
[1]
Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0[1]
Executive Summary & Structural Significance[1]
3-Chloro-4-ethylpyridine (CAS 79698-48-9) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Belonging to the class of 3-halo-4-alkylpyridines, this molecule offers a unique combination of steric bulk, lipophilicity, and orthogonal reactivity.[1]
In drug design, the 3-chloro substituent serves as a critical "metabolic block," preventing oxidation at the electron-rich 3-position of the pyridine ring, while the 4-ethyl group provides a lipophilic anchor that can fill hydrophobic pockets in target proteins more effectively than a methyl group.[1] This guide details the physicochemical properties, validated synthetic pathways, and downstream utility of this versatile intermediate.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for CAS 79698-48-9.[1]
Table 1: Chemical Identity & Properties[1]
| Property | Value | Notes |
| IUPAC Name | 3-Chloro-4-ethylpyridine | |
| CAS Number | 79698-48-9 | |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation/storage |
| Boiling Point | ~85–87 °C at 10 mmHg (Predicted) | Standard pressure BP est. ~190°C |
| Density | 1.12 ± 0.06 g/cm³ | Predicted based on homologs |
| LogP | 2.30 | Lipophilic; crosses BBB effectively |
| pKa | ~2.84 (Conjugate Acid) | Weakly basic due to Cl- electron withdrawal |
| Solubility | DCM, MeOH, DMSO, Ethyl Acetate | Sparingly soluble in water |
Synthetic Methodologies
Synthesizing 3-Chloro-4-ethylpyridine with high regioselectivity is non-trivial due to the directing effects of the pyridine nitrogen.[1] Two primary routes are recognized in process chemistry: the Sandmeyer Approach (High Fidelity) and Direct Chlorination (Industrial/Lower Selectivity).[1]
Protocol A: The Sandmeyer Route (Recommended)
Best for laboratory scale and high purity requirements.[1]
Rationale: Direct electrophilic halogenation of 4-ethylpyridine often yields a mixture of 3- and 3,5-substituted products.[1] The Sandmeyer reaction, proceeding via a diazonium intermediate, ensures the chlorine is installed exclusively at the 3-position.[1]
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Starting Material: 3-Amino-4-ethylpyridine.[1]
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Diazotization:
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Dissolve amine in concentrated HCl at 0°C.
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Add NaNO₂ (1.1 eq) dropwise, maintaining T < 5°C.
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Critical Control Point: Ensure complete consumption of amine to prevent azo coupling side reactions.[1]
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-
Substitution:
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Transfer the diazonium salt slowly into a solution of CuCl (1.2 eq) in conc. HCl at 0°C.
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Allow to warm to room temperature; heat to 60°C until N₂ evolution ceases.
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-
Workup: Neutralize with NaOH (aq), extract with DCM, and distill under reduced pressure.
Protocol B: Direct Chlorination (Optimization Required)
Used when starting material cost is the primary constraint.[1]
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Reagents: 4-Ethylpyridine, Cl₂ gas (or NCS), AlCl₃ (Lewis Acid).[1]
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Conditions: High temperature (100°C+) or radical conditions.[1]
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Risk: High probability of benzylic chlorination (on the ethyl group) or over-chlorination.[1] This route requires rigorous HPLC purification.[1]
Visualization: Synthetic Logic & Reactivity
The following diagram illustrates the synthetic logic and the downstream divergent reactivity of the scaffold.
Figure 1: Synthetic pathway from 4-ethylpyridine and divergent reactivity profile.
Applications in Drug Discovery[2][7][8]
The 3-Chloro-4-ethylpyridine scaffold is not merely a building block; it is a strategic functional group installer.[1]
The "Magic Chloro" Effect
In Structure-Activity Relationship (SAR) studies, replacing a hydrogen or methyl group with chlorine (the "Magic Chloro" effect) often results in:
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Increased Potency: The Cl atom fills hydrophobic pockets (lipophilic efficiency).[1]
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Metabolic Stability: The C-Cl bond is stronger than C-H, blocking P450-mediated oxidation at the 3-position.[1]
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Electronic Modulation: The electron-withdrawing nature of Cl lowers the pKa of the pyridine nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.[1]
Cross-Coupling Vector
The C-Cl bond at the 3-position is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.[1]
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Suzuki-Miyaura: Couples with aryl boronic acids to create biaryl cores common in kinase inhibitors.[1]
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Buchwald-Hartwig: Allows for the introduction of amine chains, critical for solubility and receptor binding.[1]
Handling & Safety Protocols
Hazard Classification (GHS):
Experimental Safety:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridines can form N-oxides upon prolonged exposure to air.[1]
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Spill Response: Absorb with sand or vermiculite.[1] Do not use sawdust (flammability risk).[1]
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Neutralization: In case of skin contact, wash immediately with soap and water; do not use ethanol as it may increase dermal absorption.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12287, 3-Chloropyridine (Analogous properties).[1] Retrieved from [1]
-
ChemScene. (2025). Product Analysis: 3-Chloro-4-ethylpyridine CAS 79698-48-9.[1] Retrieved from [1]
-
BenchChem. (2025).[1][6] Technical Support: Synthesis of 3-Chloro-2-ethylpyridine (Methodology Reference). Retrieved from [1]
-
Hermann, G. et al. (2019).[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[1][7] European Journal of Medicinal Chemistry.[1][7] Retrieved from
-
Sigma-Aldrich. (2024).[1][5][8] Safety Data Sheet: Pyridine Derivatives.[1] Retrieved from [1]
Sources
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- 2. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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